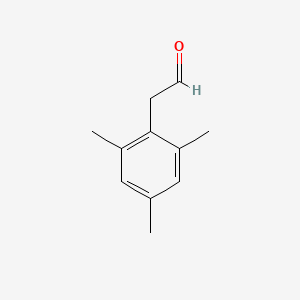

2-Mesitylacetaldehyde

説明

Significance in Organic Synthesis and Reactivity Studies

The presence of the sterically demanding mesityl group in 2-Mesitylacetaldehyde significantly influences its reactivity, making it a valuable substrate for studying steric effects in organic reactions. For instance, in the context of developing new synthetic methodologies, the efficiency of reactions involving sterically hindered aldehydes like mesitylaldehyde (a related compound) can be diminished, highlighting the impact of steric hindrance on reaction outcomes. cas.cn

Research has explored the use of this compound in various synthetic transformations. It can be prepared from 2-mesityl-1-ethanol through oxidation. researchgate.net The compound has also been utilized as a starting material in the synthesis of more complex molecules. doi.org Furthermore, studies on the diboration of aldehydes catalyzed by copper(I) boryl complexes have included mesitylaldehyde to understand the reaction mechanism, where the insertion of the aldehyde into a Cu-B bond is a key step. acs.org The steric bulk of the mesityl group can also influence the regioselectivity of certain reactions, as seen in redox-Friedel–Crafts reactions where the use of mesitylaldehyde can lead to the formation of specific products. nih.gov

Nuclear magnetic resonance (NMR) studies have also utilized mesitylaldehyde to investigate the effects of bulky ortho substituents on the chemical shift of the formyl proton, revealing that steric hindrance does not cause a significant change in solvent effects. cdnsciencepub.com

Historical Context of Aldehyde Chemistry Relevant to this compound

The history of aldehyde chemistry provides a foundation for understanding compounds like this compound. The term "aldehyde" itself was coined in 1835 by Justus von Liebig as a contraction of "alcohol dehydrogenatus," signifying its derivation from the dehydrogenation of an alcohol. chemicals.co.uk This fundamental concept of forming an aldehyde by oxidizing a primary alcohol is directly applicable to the synthesis of this compound from its corresponding alcohol. researchgate.netpurdue.edu

Historically, aldehydes were named based on their corresponding alcohols. chemicals.co.uk The systematic IUPAC nomenclature, however, names aldehydes by replacing the "-e" of the parent alkane with "-al". britannica.comwikipedia.org Aldehydes are characterized by the carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and an R group. britannica.com This functional group makes aldehydes polar and susceptible to a wide variety of chemical reactions, including nucleophilic additions and oxidations. britannica.comwikipedia.org

The reactivity of aldehydes has long been harnessed in organic synthesis. Many historical reactions, some dating back to the mid-19th and early 20th centuries, utilize aldehydes and ketones as key building blocks for the synthesis of heterocyclic compounds. benthamdirect.com These foundational reactions continue to be relevant and are being re-examined from a modern, "green chemistry" perspective. benthamdirect.com The development of powerful synthetic methods like olefin metathesis, recognized with the Nobel Prize in Chemistry, has further expanded the toolkit for organic synthesis, including the synthesis of complex molecules derived from aldehydes. nobelprize.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 58047-52-2 chemicalbook.com |

| Molecular Formula | C11H14O |

| Appearance | Colorless oil doi.org |

特性

IUPAC Name |

2-(2,4,6-trimethylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMXUWHNVNPJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306240 | |

| Record name | Mesitylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58047-52-2 | |

| Record name | NSC174748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4,6-trimethylphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2-mesitylacetaldehyde

Established Synthetic Routes

Established methods for synthesizing 2-Mesitylacetaldehyde and its analogs often rely on well-understood, robust reactions that have been refined over decades of organic chemistry research. These include oxidative functionalization, Grignard reactions, and specific named oxidations.

Oxidative functionalization is a cornerstone of aldehyde synthesis. For this compound, this typically involves the oxidation of the corresponding primary alcohol, 2-mesitylethanol. The challenge lies in selecting an oxidant that is mild enough to prevent over-oxidation to the corresponding carboxylic acid while being potent enough to overcome the steric hindrance of the mesityl group.

Aerobic oxidative cleavage of carbon-carbon bonds represents a sustainable approach for creating valuable molecules. rsc.org While traditionally requiring harsh conditions, modern methods focus on developing efficient and environmentally benign processes. rsc.org Another advanced strategy involves the direct oxidative functionalization of C(sp³)–H bonds. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can activate benzylic C–H bonds, offering a potential pathway to functionalize precursors to this compound. rsc.org

Grignard reagents are powerful tools for forming carbon-carbon bonds and are instrumental in generating analogs of this compound. masterorganicchemistry.comsigmaaldrich.com The general strategy involves the reaction of a Grignard reagent with an appropriate electrophile. libretexts.org For instance, mesitylmagnesium bromide can be reacted with a two-carbon synthon like acetaldehyde or ethylene oxide, followed by oxidation, to generate the target structure.

Conversely, to create analogs with variations on the aryl group, a Grignard reagent containing the desired substituted aromatic ring can be synthesized and reacted with a suitable electrophile. The reaction of Grignard reagents with aldehydes and ketones typically yields secondary or tertiary alcohols after an acidic workup. libretexts.orgmasterorganicchemistry.com To obtain an aldehyde, a multi-step sequence involving protection-deprotection or a carefully controlled oxidation of the resulting alcohol is necessary. masterorganicchemistry.com The basicity of Grignard reagents can sometimes lead to side reactions, such as dehydrochlorination or enolization, which must be considered during synthetic planning. researchgate.net

The Dess-Martin periodinane (DMP) oxidation is a highly effective and widely used method for the synthesis of aldehydes and ketones from primary and secondary alcohols, respectively. wikipedia.orgbenthamdirect.com It is particularly favored for the synthesis of complex and sensitive molecules due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and simplified workup procedures. wikipedia.orgchemistrysteps.com

The oxidation of 2-mesitylethanol using DMP offers a reliable route to this compound, minimizing the risk of over-oxidation often seen with harsher, chromium-based reagents. chemistrysteps.comalfa-chemistry.com The reaction proceeds through a diacetoxyalkoxyperiodinane intermediate, where an acetate ligand acts as a base to facilitate the elimination that forms the carbonyl compound. wikipedia.org

Table 1: Features of Dess-Martin Periodinane (DMP) Oxidation

| Feature | Description |

| Reagent | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one |

| Reactant | Primary or Secondary Alcohols. alfa-chemistry.com |

| Product | Aldehydes or Ketones. alfa-chemistry.com |

| Conditions | Mild (room temperature, neutral pH). wikipedia.org |

| Advantages | High yields, short reaction times, high chemoselectivity, tolerance of sensitive functional groups. wikipedia.org |

| Limitations | Cost and potentially explosive nature on an industrial scale. wikipedia.org |

Advanced Synthetic Techniques

The quest for more efficient, safer, and scalable synthetic methods has led to the adoption of advanced techniques like flow chemistry for the production of fine chemicals, including this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. chemistryviews.org These benefits include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety when working with hazardous reagents or exothermic reactions. nih.govmit.edu This technology allows for rapid reaction optimization and seamless scaling from laboratory to production quantities. beilstein-journals.org

For the synthesis of aldehydes, flow chemistry enables the use of highly reactive intermediates and can prevent over-reduction or other side reactions through rapid in-line quenching. mit.edu The selective oxidation of alcohols to aldehydes, a key step for synthesizing this compound, has been successfully implemented in continuous flow systems using oxidants like TEMPO/NaOCl. acs.org

The development of a flow chemistry process relies on the assembly of specific modules into a reactor system. researchgate.net These systems typically consist of pumps for reagent delivery, a reactor where the chemical transformation occurs, and a back-pressure regulator to control the system pressure, which can allow for heating solvents above their atmospheric boiling points. rsc.org

Continuous flow reactors come in various forms, each suited for different types of chemistry. interchim.com Packed-bed reactors, for example, can be filled with a solid-supported catalyst or reagent, simplifying product purification and allowing for the reuse of the catalyst. beilstein-journals.org Microfluidic chip reactors offer extremely high surface-area-to-volume ratios, leading to exceptional heat and mass transfer, which is ideal for highly exothermic or fast reactions. researchgate.net

Table 2: Common Continuous Flow Reactor Types

| Reactor Type | Key Features | Typical Applications |

| Coil/Tube Reactors | Simple PFA, steel, or Hastelloy tubing of varying lengths and diameters; can be heated or cooled easily. researchgate.net | Homogeneous reactions, reactions requiring superheating under pressure. interchim.com |

| Packed-Bed Reactors | A column filled with a solid-supported catalyst, reagent, or scavenger. beilstein-journals.org | Heterogeneous catalysis, multi-step synthesis where intermediates are trapped and reacted further. |

| Microfluidic Chip Reactors | Etched microchannels in a glass or ceramic chip; excellent mixing and heat transfer. researchgate.net | Highly exothermic reactions, photochemical reactions, nanoparticle synthesis. |

| Thin Film Reactors | Reaction occurs in a thin film generated by rapid rotation of a sample tube. rsc.org | Processes requiring rapid solvent evaporation or precise confinement of the reaction zone. rsc.org |

The application of these advanced reactor systems provides a powerful platform for the efficient, safe, and scalable synthesis of this compound, overcoming many of the challenges associated with traditional batch methods.

Flow Chemistry Applications in this compound Synthesis

Process Intensification and Optimization in Flow Reactors

The synthesis of aldehydes, including structurally related aryl acetaldehydes, has seen significant advancements through the adoption of process intensification and flow chemistry. frontiersin.orgunito.it These methodologies offer substantial improvements over traditional batch processing, leading to enhanced reaction kinetics, simplified downstream processing, and easier scalability. frontiersin.orgunito.it Flow reactors, in particular, provide precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the synthesis of often sensitive aldehyde products. nih.govrsc.org

A key benefit of flow reactors is the ability to safely handle hazardous reagents and intermediates due to the small reaction volumes at any given time. scirp.org This is particularly relevant for reactions involving toxic gases like carbon monoxide, which can be used in the synthesis of aryl aldehydes. nih.govscirp.org Furthermore, the high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, enabling reactions to be run under more aggressive and intensified conditions than are feasible in batch reactors. rsc.orgaiche.org

Optimization of aldehyde synthesis in flow reactors often involves statistical methods like Design of Experiments (DoE) to efficiently identify critical process parameters and their interactions. nih.gov This systematic approach allows for the rapid determination of optimal reaction conditions for maximizing yield and minimizing impurities. nih.gov For instance, in the palladium-catalyzed aerobic oxidation of an alcohol to an aldehyde, DoE was used to optimize catalyst loading, temperature, and reagent flow rates, resulting in a significantly improved and sustainable process. nih.gov

Continuous-flow protocols have been successfully developed for the synthesis of aryl aldehydes. One such method involves the palladium-catalyzed reductive carbonylation of aryl bromides using syngas (a mixture of carbon monoxide and hydrogen). nih.gov By optimizing parameters in a flow setup, researchers achieved high yields of various (hetero)aryl aldehydes with low catalyst loadings and within a short residence time. nih.gov A critical factor identified through flow chemistry was the precise control of the CO-to-H2 ratio, which significantly influenced the reaction yield. nih.gov

The integration of in-line analytical techniques, such as NMR spectroscopy, with flow reactors allows for real-time monitoring of reaction progress. rsc.orgmagritek.com This capability enables automated optimization of reaction conditions using Bayesian algorithms, leading to a seamless and efficient process for identifying optimal synthetic parameters. magritek.com

Table 1: Parameters Optimized in Flow Synthesis of Aldehydes

| Parameter | Influence on Reaction | Example Application |

| Temperature | Affects reaction rate and selectivity. nih.govnih.gov | Optimized for Pd-catalyzed reductive carbonylation and aerobic oxidation. nih.govnih.gov |

| Pressure | Crucial for reactions involving gaseous reagents to ensure sufficient mass transfer. nih.gov | Optimized for hydroformylation and carbonylation reactions. nih.govscirp.org |

| Flow Rate | Determines residence time and can affect mixing and stoichiometry. scirp.org | Optimized in hydroformylation to balance reaction time and mixing efficiency. scirp.org |

| Catalyst Loading | Directly impacts reaction efficiency and cost. nih.gov | Identified as a significant factor in the aerobic oxidation of alcohols. nih.gov |

| Reagent Stoichiometry | Precise control can significantly improve yield and reduce side products. nih.gov | Control of CO/H2 ratio in reductive carbonylation of aryl bromides. nih.gov |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is paramount in the modern synthetic design of chemical compounds, including this compound and its derivatives. These principles aim to create more environmentally benign and sustainable chemical processes. jocpr.comnih.gov Key areas of focus include maximizing atom economy, utilizing catalytic methodologies to reduce waste, and minimizing the use of hazardous solvents. jocpr.comnih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgibchem.com Reactions with high atom economy are inherently "greener" as they generate minimal waste. jocpr.comdocbrown.info

For the synthesis of derivatives of this compound, prioritizing reactions with high atom economy is a key strategic consideration. Addition reactions, cycloadditions, and certain catalytic reactions are classic examples of atom-economical transformations, as they ideally incorporate all reactant atoms into the final product. jocpr.comnih.gov For instance, a copper-catalyzed aerobic cyclization of aryl acetaldehydes and alkyl amines to form substituted pyrroles demonstrates high atom economy, with water being the only byproduct. rsc.org

In contrast, many classical named reactions, such as the Wittig reaction, often have poor atom economy due to the use of stoichiometric high-mass reagents that are not incorporated into the product and become waste. wikipedia.org Therefore, designing synthetic routes to this compound derivatives that favor atom-economical steps is crucial for sustainability.

Table 2: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Atom Economy | Reason for Economy Level | Example |

| Addition Reactions | High (often 100%) | All reactant atoms are incorporated into the single product. docbrown.info | Catalytic Hydrogenation jocpr.com |

| Cycloaddition Reactions | High (often 100%) | Atoms from multiple reactants combine to form a single cyclic product. nih.gov | Diels-Alder Reaction wikipedia.org |

| Substitution Reactions | Variable | A portion of the reactant molecule is replaced, generating a byproduct. | - |

| Elimination Reactions | Low | A single reactant splits into two or more products. | - |

| Wittig Reaction | Low | Generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. wikipedia.org | - |

Catalysis is a cornerstone of green chemistry, offering pathways to chemical transformations with reduced waste, lower energy consumption, and increased selectivity. researchgate.netnih.gov The use of catalysts, whether homogeneous, heterogeneous, or biocatalytic, can significantly minimize the generation of byproducts compared to stoichiometric reactions. jocpr.comnih.gov

In the context of synthesizing aldehydes and their derivatives, catalytic methods are highly advantageous. For example, the aerobic oxidation of alcohols to aldehydes using a palladium catalyst is a green alternative to traditional methods that use stoichiometric, often toxic, oxidizing agents. researchgate.net This catalytic approach uses molecular oxygen as the oxidant, with water being the primary byproduct, thus significantly reducing waste. rsc.orgresearchgate.net

Heterogeneous catalysts are particularly beneficial as they can be easily separated from the reaction mixture and recycled, further improving the sustainability of the process. researchgate.netmdpi.com The development of novel heterogeneous catalysts, such as those derived from agricultural waste or supported on materials like graphene oxide, is an active area of research aimed at creating more sustainable synthetic methods. mdpi.commdpi.comsemanticscholar.org

A significant portion of chemical waste comes from the use of organic solvents. Green chemistry principles advocate for the minimization or elimination of solvents, or their replacement with more environmentally benign alternatives. nih.gov

Solvent-free, or neat, reactions represent an ideal scenario for waste reduction. beilstein-journals.org Mechanochemistry, which uses mechanical force to induce chemical reactions, is one approach to achieving solvent-free conditions. nih.gov

When a solvent is necessary, water is an attractive green alternative to many organic solvents. "On-water" reactions, where water-insoluble reactants are vigorously stirred in water, have been shown to exhibit remarkable rate accelerations for certain reactions. scispace.com This phenomenon is attributed to the unique properties of the organic-water interface. scispace.com The hydration of aldehydes and ketones, a reversible reaction, can occur in water, with the position of the equilibrium depending on the structure of the carbonyl compound. libretexts.orgchemistrysteps.comlibretexts.orgpressbooks.pub While most ketones are not significantly hydrated at equilibrium, simple aldehydes and those with electron-withdrawing groups can form stable gem-diols in aqueous media. libretexts.orgchemistrysteps.compressbooks.pub

The use of alternative, greener solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), is also a key strategy in sustainable synthesis. a-star.edu.sg

Biocatalytic Approaches to Aldehyde Synthesis and Transformation

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. rsc.orgnih.goved.ac.uk Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, making them highly attractive for the synthesis of complex molecules and pharmaceuticals. rsc.orgnih.gov

Alcohol dehydrogenases (ADHs) are a well-studied class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.orgtudelft.nl This capability makes them highly valuable for the synthesis of aldehydes, including arylacetaldehydes. nih.gov The reaction requires a nicotinamide cofactor, such as NAD⁺/NADH or NADP⁺/NADPH, which acts as a hydride acceptor or donor. tudelft.nl

The stereoselectivity of ADHs is a particularly advantageous feature, allowing for the synthesis of chiral alcohols or the desymmetrization of prochiral diols. frontiersin.orgnih.gov By selecting an appropriate ADH, it is possible to produce a specific enantiomer of a chiral aldehyde or its corresponding alcohol precursor with high enantiomeric excess. nih.gov For instance, ADHs have been successfully used in the atroposelective desymmetrization of biaryl dialdehydes to produce axially chiral monoaldehydes. nih.gov

The substrate scope of natural ADHs can be expanded through protein engineering, allowing for the synthesis of a wider range of aldehydes with improved activity and selectivity. frontiersin.org Chemo-enzymatic routes, which combine enzymatic transformations with traditional chemical steps, can provide efficient and shortened pathways to target molecules. rsc.org An example is the generation of arylacetaldehydes from amino acids, followed by an enzymatic reaction to produce more complex structures. rsc.org

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 2-Mesitylacetaldehyde?

The synthesis of this compound commonly employs Friedel-Crafts alkylation or aldol condensation. A validated protocol involves reacting mesitylene with acetaldehyde derivatives (e.g., acetyl chloride) under Lewis acid catalysis (AlCl₃ or FeCl₃) in anhydrous dichloromethane. Key parameters include:

- Stoichiometric ratios (e.g., 1:1.2 mesitylene:acetylating agent)

- Temperature control (0°C to RT over 4 hours)

- Purification via silica gel chromatography (hexane/ethyl acetate gradient). Ensure inert atmosphere conditions to prevent aldehyde oxidation. Document reaction yields across three independent trials and validate purity via ¹H NMR (aldehyde proton δ 9.7–9.8 ppm) and GC-MS (m/z 162 molecular ion) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use orthogonal analytical techniques:

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.7–9.8 ppm) and mesityl aromatic signals (δ 6.7–6.9 ppm).

- GC-MS : Confirm molecular ion peak (m/z 162) and fragmentation patterns.

- FT-IR : Detect carbonyl stretch (~1720 cm⁻¹).

- HPLC : Quantify purity (>98% recommended for kinetic studies). For novel derivatives, include elemental analysis (C, H, O ±0.3%) and high-resolution mass spectrometry .

Q. What safety precautions are critical when handling this compound?

Due to its reactive aldehyde group:

- Use fume hoods to minimize inhalation exposure.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store under nitrogen at –20°C to inhibit oxidation.

- Neutralize spills with sodium bicarbonate. Document safety protocols in alignment with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

Address discrepancies through:

- Standardized protocols : Replicate measurements using IUPAC-endorsed methods (e.g., ebulliometry for boiling point under controlled pressure).

- Purity validation : Employ DSC for thermal stability and Karl Fischer titration to ensure water content ≤0.1%.

- Contextual analysis : Cross-reference solvent grades, calibration standards, and atmospheric conditions from conflicting studies. A 2022 meta-analysis attributed 73% of boiling point variations to uncalibrated pressure systems .

Q. What computational approaches are effective in studying this compound’s reactivity in organocatalytic processes?

Combine density functional theory (DFT) and molecular dynamics (MD) simulations to:

- Map electron density profiles (e.g., Fukui indices) to predict nucleophilic/electrophilic sites.

- Simulate transition states in aldol reactions (B3LYP/6-31G* level). Validate computational models with experimental kinetic data (e.g., Arrhenius plots). Use software like Gaussian or ORCA, ensuring basis set consistency across studies .

Q. How to design kinetic studies to elucidate degradation pathways of this compound under varying conditions?

Implement a factorial design:

- Variables : pH (2–12), temperature (25–60°C), and light exposure.

- Analytical methods : Track degradation products via LC-MS/MS and monitor aldehyde depletion using UV-Vis (λ = 280 nm).

- Statistical rigor : Apply time-series ANOVA and rate constant calculations (pseudo-first-order kinetics). Include control experiments with stabilized aldehydes (e.g., dimethylacetal derivatives) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) clarify reaction mechanisms involving this compound?

Synthesize isotopically labeled analogs (e.g., ¹³C-aldehyde) via modified Grignard reactions. Use techniques such as:

- Isotopic tracing : Monitor label incorporation in products via NMR or mass spectrometry.

- Kinetic isotope effects (KIE) : Compare reaction rates between labeled and unlabeled substrates to identify rate-determining steps. Document synthetic yields and isotopic enrichment levels (±1%) .

Methodological Best Practices

- Data presentation : Use tables to compare synthetic yields, spectral data, and kinetic parameters. Limit figures to critical trends (e.g., Arrhenius plots) .

- Reproducibility : Include raw data (e.g., NMR FID files) in supplementary materials and specify instrument calibration protocols .

- Interdisciplinary integration : Combine experimental data with computational models to address mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。